7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound, featuring a biphenyl group and a triazolopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-5-methyl-1,2,4-triazole with a suitable aldehyde or ketone can form the triazolopyrimidine ring.
Introduction of the Biphenyl Group: The biphenyl moiety can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated triazolopyrimidine intermediate in the presence of a palladium catalyst.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially converting it to a dihydro or tetrahydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups onto the biphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown promise in various assays for its antimicrobial and antiviral activities. It is particularly noted for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways .
Medicine
In medicine, 7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is being investigated for its potential therapeutic applications. It has shown efficacy in preclinical models of cancer, bacterial infections, and viral diseases .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(4-Chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of 7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its biphenyl group, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets or improved pharmacokinetic properties, making it a more effective candidate for therapeutic development .
Properties
IUPAC Name |
5-methyl-7-(4-phenylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-16(18(20)25)17(24-19(23-12)21-11-22-24)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11,17H,1H3,(H2,20,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAWKRGYYPRRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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